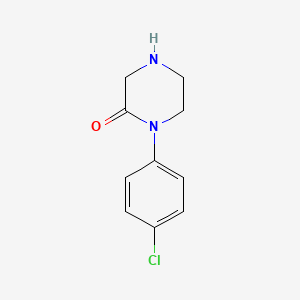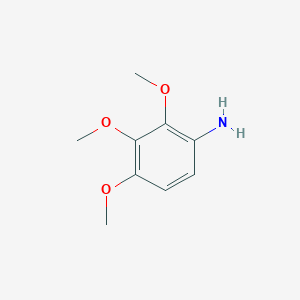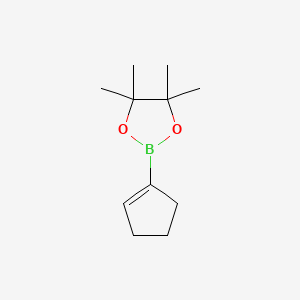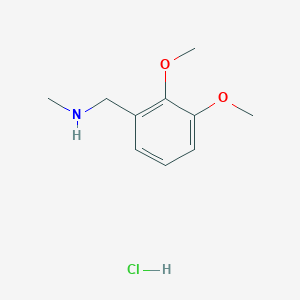
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
While the specific synthesis process for “1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride” is not available, related compounds have been synthesized using various techniques . For instance, novel 1,2,4-triazole derivatives were synthesized and their structures were confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .
Aplicaciones Científicas De Investigación
1. Application in Anticancer Research
- Summary of Application: The compound 1,2,4-triazole derivatives, which share a similar structure to the compound you mentioned, have been synthesized and evaluated for their anticancer activity .
- Methods of Application: The synthesized compounds were evaluated against three human cancer cell lines including MCF-7, Hela and A549 using MTT assay .
- Results: Compounds 7d, 7e, 10a and 10d showed a promising cytotoxic activity lower than 12 μM against Hela cell line .
2. Application in Pain Management
- Summary of Application: A novel synthetic chalcone, 3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one (DMFP), which shares a similar structure to the compound you mentioned, has been investigated for its antinociceptive effects in several mouse models of induced nociception .
- Methods of Application: The antinociceptive effects were investigated by intraperitoneal administration of DMFP in several mouse models of induced nociception .
- Results: The administration of DMFP produced significant attenuation on the acetic acid-induced abdominal-writhing test. It also produced a significant increase in response latency time in the hot-plate test and a marked reduction in time spent licking the injected paw in both phases of the formalin-induced paw-licking test .
3. Application in Neuropharmacology
- Summary of Application: Compounds with a 1,2,4-oxadiazole ring, which shares a similar structure to the compound you mentioned, have been synthesized and evaluated for their affinity and selectivity to σ1 and σ2 receptors .
- Methods of Application: The synthesized compounds were evaluated in vitro in primary σ1 and σ2 binding assay using radiolabelled ligands [^3H]-(+)-pentazocine and [^3H]-di-o-tolylguanidine .
- Results: The compound 3-(2,4-Dichlorophenyl)-5-(4-(piperidin-1-yl)butyl)-1,2,4-oxadiazole showed the highest affinity and selectivity to σ1 receptor with Ki values of 0.28 .
4. Application in Antimicrobial Research
- Summary of Application: The compound 1,2,4-triazole derivatives, which share a similar structure to the compound you mentioned, have been synthesized and evaluated for their antimicrobial activity .
- Methods of Application: The synthesized compounds were evaluated against several bacterial and fungal strains using the disc diffusion method .
- Results: Some of the synthesized compounds showed promising antimicrobial activity against the tested strains .
Direcciones Futuras
While specific future directions for “1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride” are not available, research on related compounds suggests potential applications in various fields . For instance, some compounds have shown promising results in preclinical studies for their potential use in treating certain types of cancer .
Propiedades
IUPAC Name |
1-(2,3-dimethoxyphenyl)-N-methylmethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2.ClH/c1-11-7-8-5-4-6-9(12-2)10(8)13-3;/h4-6,11H,7H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBFAEGLXWFVYKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C(=CC=C1)OC)OC.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30589494 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dimethoxyphenyl)-N-methylmethanamine hydrochloride | |
CAS RN |
1158741-90-2 |
Source


|
| Record name | 1-(2,3-Dimethoxyphenyl)-N-methylmethanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30589494 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

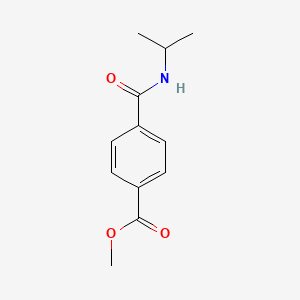
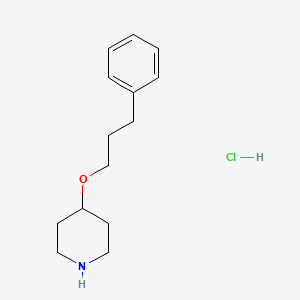

![N-(4,5,6,7-Tetrahydrobenzo[d]thiazol-2-yl)formamide](/img/structure/B1356170.png)
